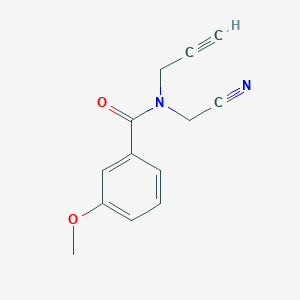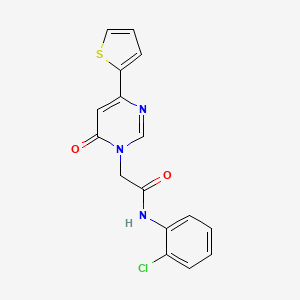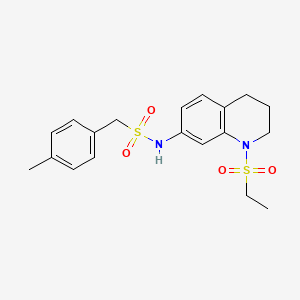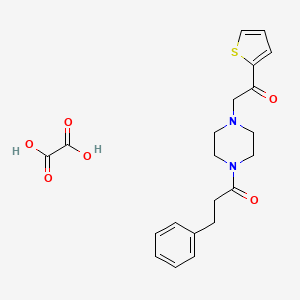
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide, also known as T0070907, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, making it an attractive target for developing drugs to treat metabolic disorders such as type 2 diabetes and obesity. T0070907 has been extensively studied in recent years due to its potential as a therapeutic agent, and
Mecanismo De Acción
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide acts as a selective antagonist of PPARγ, binding to the receptor and preventing it from activating target genes involved in lipid metabolism and adipogenesis. This leads to a reduction in adipocyte differentiation and a decrease in insulin resistance, which can improve glucose tolerance in animal models of obesity and type 2 diabetes.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has been shown to have several biochemical and physiological effects in animal models. It can reduce adipocyte differentiation and adipose tissue mass, improve glucose tolerance and insulin sensitivity, and reduce inflammation in adipose tissue. N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has also been shown to induce apoptosis and inhibit tumor growth in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide is a useful tool for investigating the role of PPARγ in various physiological and pathological processes. Its selective antagonism of PPARγ allows for specific targeting of this receptor, which can provide insights into its function and potential therapeutic applications. However, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has limitations in terms of its selectivity and off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide. One area of interest is the development of more selective PPARγ antagonists that can provide greater specificity and fewer off-target effects. Another area of research is the investigation of the role of PPARγ in cancer, where N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has shown promising results as a potential therapeutic agent. Finally, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide may have potential as a therapeutic agent for metabolic disorders such as type 2 diabetes and obesity, and further research is needed to explore its clinical applications.
Métodos De Síntesis
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with propargyl bromide to form 3-methoxy-N-prop-2-ynylbenzamide. This intermediate is then reacted with cyanomethyl lithium to form the final product, N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide. The synthesis method has been optimized to produce high yields of N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide with good purity.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has been used extensively in scientific research to investigate the role of PPARγ in various physiological and pathological processes. It has been shown to inhibit the differentiation of adipocytes, reduce insulin resistance, and improve glucose tolerance in animal models of obesity and type 2 diabetes. N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide has also been studied in cancer research, where it has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo.
Propiedades
IUPAC Name |
N-(cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-8-15(9-7-14)13(16)11-5-4-6-12(10-11)17-2/h1,4-6,10H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXSUSPZWZOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-3-methoxy-N-prop-2-ynylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-cyclohexyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2754951.png)


![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2754957.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2754961.png)


![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)
![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)
![propyl 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2754972.png)